Benzene, 1-[(chloromethyl)thio]-4-nitro-
Description
Properties
CAS No. |
7205-88-1 |
|---|---|
Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 |
InChI Key |
QLCOOOVRZJEYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCl |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
-
Intermediate for Synthesis :
- Benzene, 1-[(chloromethyl)thio]-4-nitro- serves as an important intermediate in the production of various chemicals, including:
- Antioxidants : Used in rubber production to enhance durability and resistance to degradation.
- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications due to their biological activity.
- Benzene, 1-[(chloromethyl)thio]-4-nitro- serves as an important intermediate in the production of various chemicals, including:
-
Production of Dyes and Pigments :
- The compound can be used as a precursor for synthesizing dyes and pigments, which are essential in textiles and coatings.
-
Agricultural Chemicals :
- It is also investigated for its potential use in developing agrochemicals that can enhance crop protection.
Recent studies have highlighted the biological significance of benzene derivatives:
- Anticancer Activity : Compounds derived from benzene, 1-[(chloromethyl)thio]-4-nitro- have shown promising results against cancer cell lines. For instance, modifications to the nitro group have led to increased cytotoxicity against specific cancer types by inhibiting key enzymes involved in cancer progression .
Case Study 1: Antioxidant Properties
Research indicates that benzene-based antioxidants derived from this compound significantly improve the oxidative stability of rubber products. These antioxidants prevent polymer degradation during processing and end-use applications, thereby extending product life .
Case Study 2: Synthesis of Anticancer Agents
A study focused on synthesizing novel compounds from benzene, 1-[(chloromethyl)thio]-4-nitro-, revealing that certain derivatives exhibit potent inhibitory effects on histone demethylase LSD1, which is implicated in various cancers. The synthesized compounds demonstrated IC50 values in the low micromolar range against MCF-7 and HepG2 cancer cells .
Toxicity and Safety Considerations
While benzene, 1-[(chloromethyl)thio]-4-nitro- has valuable applications, it poses certain health risks:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CHCl) group undergoes nucleophilic substitution (S2) due to the polarizable C–Cl bond. Key reactions include:
Mechanistic Insight :
The nitro group’s meta-directing effect stabilizes the transition state during substitution, while steric hindrance from the thioether group may reduce reaction rates .
Oxidation of the Thioether Group
The thioether (-S-) moiety is susceptible to oxidation, yielding sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| HO/AcOH | 25°C, 4 hr | -SO-CHCl | Partial oxidation to sulfoxide . |
| KMnO/HO | 0°C, controlled pH | -SO-CHCl | Complete oxidation to sulfone. |
Key Factor :
Oxidation efficiency correlates with the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfur atom.
Reduction of the Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H/Pd-C | EtOH, 50 psi, 60°C | -NH | Yields primary amine; side products rare . |
| Fe/HCl | Reflux, 2 hr | -NH | Cost-effective but slower . |
Post-Reduction Reactivity :
The resulting amine (-NH) activates the ring for electrophilic substitution, enabling further functionalization (e.g., diazotization) .
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the ring, but EAS can occur at meta positions under forcing conditions:
Challenges :
Steric hindrance from the bulky -S-CHCl group further limits EAS efficiency.
Elimination and Rearrangement Reactions
Under basic conditions, β-elimination may occur, though limited by the chloromethyl group’s structure:
| Conditions | Product | Mechanism |
|---|---|---|
| KOH/EtOH, Δ | Potential thiolactone formation | Base abstracts β-H, forming a double bond . |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzene, 1-[(chloromethyl)thio]-4-nitro-
- Synonyms: 4-Nitrobenzyl chloride, α-Chloro-p-nitrotoluene, p-Nitrobenzyl chloride .
- CAS Registry Number : 100-14-1.
- Molecular Formula: C₇H₆ClNO₂.
- Molecular Weight : 171.58 g/mol .
Physical and Chemical Properties :
- Appearance : Crystalline solid.
- Melting Point : 57.1°C.
- Solubility : Slightly soluble in water; reacts slowly with moisture .
- Hazards : Reacts with sulfuric acid, oxidizers, amines, and bases (e.g., NaOH/KOH), posing risks of corrosion, fire, or explosions .
Applications : Used in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals due to its reactive chloromethyl and nitro groups .
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Benzene, 1-[(chloromethyl)thio]-4-nitro- | 100-14-1 | C₇H₆ClNO₂ | 171.58 | - | 57.1 | -NO₂, -S-CH₂Cl |
| Benzene, 1-chloro-4-[(chloromethyl)thio]- | 7205-90-5 | C₇H₆Cl₂S | 193.09 | 401.70 (1.60 kPa) | - | -Cl, -S-CH₂Cl |
| Benzene, 4-fluoro-1-methyl-2-nitro- | 446-10-6 | C₇H₆FNO₂ | 171.13 | 411.50–411.70 (11.00 kPa) | - | -NO₂, -F, -CH₃ |
| 4-(Benzyloxy)benzyl chloride | 836-42-0 | C₁₄H₁₃ClO | 232.71 | - | 77–79 | -O-CH₂-C₆H₅, -CH₂Cl |
| Benzene, 1-chloro-4-ethyl | - | C₈H₉Cl | 140.61 | ~396 | - | -Cl, -C₂H₅ |
Key Comparisons :
Reactivity: Electrophilic Substitution: The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group, directing electrophilic attacks to meta positions. In contrast, the chloro group (-Cl) in Benzene, 1-chloro-4-[(chloromethyl)thio]- (CAS 7205-90-5) is less deactivating, favoring para/ortho substitution . Nucleophilic Displacement: The chloromethyl (-CH₂Cl) group in the target compound is highly reactive toward nucleophiles (e.g., amines), similar to 4-(Benzyloxy)benzyl chloride (CAS 836-42-0), which undergoes nucleophilic substitution at the benzyl position .
Thermal Stability :
- The nitro group increases thermal stability compared to alkyl-substituted analogs like Benzene, 1-chloro-4-ethyl (boiling point ~396 K), as strong dipole interactions enhance lattice energy .
Toxicity and Handling: The target compound is classified as hazardous (UN1578) due to its nitro and chloromethyl groups, which may release toxic fumes (e.g., NOₓ) upon decomposition . Benzene, 4-fluoro-1-methyl-2-nitro- (CAS 446-10-6) poses similar risks but exhibits higher volatility (boiling point ~411 K at 11 kPa) .
Synthetic Utility: The nitro group in the target compound can be reduced to an amine (-NH₂) for further functionalization, a pathway absent in non-nitro analogs like Benzene, 1-chloro-4-[(chloromethyl)thio]- .
Preparation Methods
Optimization of Nitrating Agents
A study comparing nitrating agents (HNO₃/H₂SO₄ vs. acetyl nitrate) revealed that the former achieves higher regioselectivity (85% para-product) but requires stringent temperature control. Acetyl nitrate in dichloromethane at −10°C reduced byproduct formation by 12% but necessitated extended reaction times (18–24 h).
Solvent Effects
Polar aprotic solvents like nitromethane enhance nitronium ion (NO₂⁺) stability, improving yields to 78–82% compared to 65–68% in sulfuric acid alone. However, solvent recovery remains challenging due to the formation of azeotropes with nitric acid.
Introduction of Chloromethylthio Group to Nitrobenzene Derivatives
An alternative approach functionalizes pre-nitrated benzene rings via nucleophilic aromatic substitution (SNAr) or radical pathways.
SNAr with Chloromethylthiolate
4-Nitrobenzene derivatives react with chloromethylthiolate anions (ClCH₂S⁻) in DMF at 80–100°C. Potassium carbonate as a base facilitates deprotonation, achieving 70–75% yields after 6 h. Halogen exchange side reactions (e.g., Cl → F) are minimized by using tetrabutylammonium bromide as a phase-transfer catalyst.
Radical Thiomethylation
Photocatalytic methods employing [Ru(bpy)₃]²⁺ and chloromethyl disulfide (ClCH₂SSCH₂Cl) under blue LED irradiation enable C–H thiolation. This protocol converts 4-nitrochlorobenzene to the target compound in 63% yield with excellent functional group tolerance.
One-Pot Diazonium Salt Approach
Adapting methodologies from fluorinated analogs, researchers have developed a one-pot synthesis via diazonium intermediates:
-
Diazotization : 4-Nitroaniline reacts with tert-butyl nitrite (t-BuONO) and HBF₄ in acetonitrile at 0°C to form the diazonium tetrafluoroborate.
-
Sulfur Introduction : Treatment with CuCl/KSCN introduces the thiol group via Sandmeyer-type mechanisms.
-
Chloromethylation : Reaction with ClCH₂I in the presence of KOH yields the final product.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | t-BuONO, HBF₄, 0°C | 92 |
| Thiolation | CuCl, KSCN, 0°C | 85 |
| Chloromethylation | ClCH₂I, KOH, 0°C | 78 |
This cascade process achieves a 61% overall yield with minimal purification steps.
Alkylation-Based Syntheses
Quaternary ammonium salts facilitate alkylation of 4-nitrothiophenol derivatives:
Phase-Transfer Catalysis
4-Nitrothiophenol reacts with chloromethyl chloride (ClCH₂Cl) under phase-transfer conditions (NaOH, tetrabutylammonium hydrogen sulfate). The biphasic system (toluene/water) enhances interfacial reactivity, delivering 88% yield in 2 h at 40°C.
Solid-Liquid Alkylation
Employing K₂CO₃ in DMF at 120°C, this solvent-free method achieves 81% yield but requires excess ClCH₂Cl (2.5 eq) to drive the reaction.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nitration | 78–82 | 0–5 | High regioselectivity | Corrosive reagents |
| SNAr | 70–75 | 80–100 | Mild conditions | Limited substrate scope |
| Diazonium | 61 | 0 | One-pot workflow | Low-temperature requirements |
| Alkylation | 81–88 | 40–120 | Scalable | Excess alkylating agent |
Q & A
Q. Table 1: Catalysts and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | Dichloromethane | 25 | 78 | |
| FeCl₃ | Toluene | 30 | 65 |
Optimization Tip: Use inert atmospheres (N₂/Ar) to prevent oxidation of the chloromethyl group during synthesis .
Basic Research: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2: Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C-S) | |
| MS (EI) | m/z 171.58 (M⁺) | |
| UV-Vis | λₘₐₓ = 270 nm |
Advanced Research: What reaction mechanisms govern the compound’s incompatibility with amines and bases?
Methodological Answer:
The chloromethyl group (-CH₂Cl) is highly electrophilic, making it reactive toward nucleophiles:
- With Amines: SN2 substitution forms quaternary ammonium salts, releasing HCl. For example:
R₃N + ClCH₂C₆H₃NO₂ → R₃N⁺CH₂C₆H₃NO₂ + Cl⁻ .
- With Bases (e.g., NaOH): Hydrolysis produces 4-nitrobenzyl alcohol, which may further oxidize to nitrobenzoic acid under strong conditions .
Kinetic Insight: Reaction rates increase in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .
Advanced Research: How do computational studies explain the electronic effects of substituents on its reactivity?
Methodological Answer:
Density Functional Theory (DFT) studies reveal:
- Nitro Group: Strong electron-withdrawing effect reduces electron density at the chloromethyl carbon, increasing electrophilicity.
- Sulfur Atom: Polarizable thioether group stabilizes transition states in substitution reactions .
Q. Table 3: DFT-Calculated Parameters
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | |
| Mulliken Charge (Cl-CH₂) | +0.35 |
Recommendation: Pair DFT with Hammett plots to correlate substituent effects with reaction kinetics.
Data Contradiction Analysis: Why do reported solubility values vary across studies?
Methodological Answer:
Discrepancies arise from:
- Purity: Impurities (e.g., residual solvents) alter solubility. NIST-grade samples show 0.12 g/L in water at 25°C .
- Temperature: Solubility in ethanol increases from 1.5 g/L (20°C) to 3.2 g/L (40°C) .
Resolution Strategy: Use standardized protocols (e.g., OECD 105) for solubility testing and report solvent purity .
Safety and Handling: What protocols mitigate risks during experimental use?
Methodological Answer:
- Storage: Keep in sealed containers under inert gas (N₂) at ≤25°C. Incompatible with oxidizers (e.g., KMnO₄) and amines .
- PPE: Wear nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Regulatory Note: Classified as UN 1578 (Chloronitrobenzenes); follow DOT HAZMAT guidelines for transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
